molecular formula C20H24N10O10P2S2 B10800549 STING-Inducer-1

STING-Inducer-1

Cat. No.: B10800549
M. Wt: 690.5 g/mol
InChI Key: IZJJFUQKKZFVLH-LTKSHMRXSA-N
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Description

STING-Inducer-1 (ML RR-S2 CDA, ADU-S100) is a synthetic cyclic dinucleotide compound designed to activate the STING (Stimulator of Interferon Genes) pathway, a critical mediator of innate immune responses to cytosolic DNA. It functions by binding to STING, triggering downstream signaling cascades that result in the production of type I interferons (IFNs) and pro-inflammatory cytokines, thereby enhancing antitumor immunity or antiviral responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of STING-Inducer-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency, purity, and cost-effectiveness. This typically includes:

Chemical Reactions Analysis

Mechanism of STING Activation by Small Molecules

STING agonists typically bind to the ligand-binding domain (LBD) or transmembrane domain (TMD) of STING, inducing conformational changes that facilitate oligomerization and downstream signaling. Key interactions include:

  • Cyclic dinucleotide (CDN) analogs : Engage the LBD through hydrogen bonding and hydrophobic interactions (e.g., 2’3’-cGAMP binds via Tyr167, Arg238, and Ser243) .

  • Non-CDN agonists : Target alternative pockets (e.g., NVS-STG2 binds between TMDs to induce oligomerization) .

SNX281:

  • Binding Mode :

    • Forms a dimeric complex within the STING LBD, stabilized by π-π stacking between two acridone cores.

    • Salt bridges between carboxylate groups and Arg238/Thr263 anchor the ligand .

  • Key Interactions :

    • Hydrogen bonds with Thr267 and hydrophobic contacts with Leu212/Val48.

    • Thermodynamic stabilization shifts STING to its active "closed" conformation .

NVS-STG2:

  • Molecular Glue Mechanism :

    • Binds between TMDs of adjacent STING dimers, promoting high-order oligomerization.

    • Hydrophobic interactions with residues L98, L134, and F105 stabilize the interface .

SN-011 (Inhibitor with Partial Agonist Activity):

  • Competitive Binding :

    • Occupies the CDN-binding pocket, blocking 2’3’-cGAMP via stacking with Tyr167 and hydrogen bonding with Ser243 .

    • Biphenyl groups disrupt STING’s active conformation .

Comparative Analysis of Agonist Binding Parameters

CompoundBinding Affinity (K<sub>d</sub>)Key Residues InvolvedConformational Outcome
2’3’-cGAMP9.23 nM ( )Tyr167, Arg238, Ser243Closed, active STING
SNX281Not reported (IC<sub>50</sub> = 0.3 nM)Arg238, Thr263, Thr267Stabilized closed state
NVS-STG2Induces oligomerizationL98, L134, F105High-order oligomers
SN-0114.03 nM ( )Tyr167, Ser243, Glu260Open, inactive STING

Functional Assays and Pharmacological Outcomes

  • SNX281 :

    • Induces systemic IFN-β release (EC<sub>50</sub> = 0.3 nM in THP1-Dual cells) .

    • Drives tumor regression in murine models via STING-mediated immune activation .

  • NVS-STG2 :

    • Activates STING independently of cGAMP, confirmed by cryo-EM structures .

    • Potent antitumor activity linked to TMD-driven oligomerization .

Design Principles for STING Agonists

  • Dimerization : Ligands like SNX281 require symmetric π-π stacking for optimal activity .

  • Pocket Specificity : Targeting the TMD (e.g., NVS-STG2) bypasses competition with endogenous CDNs .

  • Thermodynamic Stabilization : Compounds that shift STING to its closed state (ΔT<sub>m</sub> > 10°C) correlate with robust IFN induction .

Scientific Research Applications

STING-Inducer-1 has a wide range of scientific research applications, including:

Mechanism of Action

STING-Inducer-1 exerts its effects by activating the STING pathway. The mechanism involves:

Comparison with Similar Compounds

Key Properties :

  • Chemical Structure : (R,R)-(2',3')c-diAM(PS)₂ .
  • Molecular Formula : C₂₀H₂₂N₁₀O₁₀P₂S₂·2Na .
  • Molecular Weight : 734.50 g/mol .
  • Solubility : 50 mg/mL in water, facilitating in vitro and in vivo applications .
  • Biological Activity : Activates dendritic cells (DCs) via STING, leading to IRF3 phosphorylation and IFN-β production .

STING-Inducer-1 has shown promise in preclinical studies for cancer immunotherapy and antiviral therapies due to its high potency and stability compared to endogenous STING agonists like 3',3'-cGAMP .

The following table summarizes the structural, biochemical, and functional differences between this compound and other STING-targeting compounds:

Compound This compound 3',3'-cGAMP G10 STING Agonist-1 (CAS:702662-50-8)
Type Synthetic cyclic dinucleotide Endogenous cyclic dinucleotide Small-molecule activator Synthetic small molecule
Molecular Formula C₂₀H₂₂N₁₀O₁₀P₂S₂·2Na C₂₀H₂₄N₁₀O₁₃P₂ Not disclosed C₂₁H₁₆ClFN₂O₃S
Molecular Weight 734.50 g/mol 674.38 g/mol Not disclosed 430.91 g/mol
Solubility 50 mg/mL (water) Moderate (aqueous buffers) Not disclosed 63 mg/mL (DMSO), <1 mg/mL (water)
Specificity Broad STING activation Human and murine STING STING-dependent Human-specific STING
Key Findings - Induces IFN-β in DCs .
- Enhances antitumor T-cell responses .
- Natural second messenger.
- Activates STING in response to cytosolic DNA .
- Potent STING signaling in macrophages . - Triggers IRF3/IFN transcription in human fibroblasts .
- Active against CHIKV/VEEV .

Critical Analysis :

Mechanistic Differences: this compound and 3',3'-cGAMP both activate STING via direct binding but differ in origin (synthetic vs. endogenous). This compound’s phosphorothioate backbone enhances stability against enzymatic degradation, improving therapeutic utility . G10 lacks structural details but is reported to activate STING-dependent signaling without cyclic dinucleotide motifs, suggesting a distinct binding mechanism .

Therapeutic Potential: this compound and 3',3'-cGAMP are prioritized for cancer immunotherapy due to robust IFN induction . STING Agonist-1’s antiviral activity against CHIKV and VEEV highlights its versatility .

Limitations :

  • 3',3'-cGAMP has poor pharmacokinetics in vivo, necessitating delivery systems .
  • This compound’s high solubility (50 mg/mL) contrasts with STING Agonist-1’s reliance on DMSO, complicating formulation .

Biological Activity

Introduction

STING-Inducer-1 (also known as H-151) is a small molecule that modulates the STING (Stimulator of Interferon Genes) pathway, a crucial component of the innate immune response. The STING pathway plays a significant role in detecting cytosolic DNA from pathogens and activating type I interferon (IFN) responses, which are vital for antiviral immunity and tumor surveillance. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on immune responses, and potential therapeutic applications.

This compound functions primarily by inhibiting the STING pathway. Upon activation by cytosolic DNA, STING translocates to the endoplasmic reticulum (ER) and interacts with TBK1 (TANK-binding kinase 1), leading to the phosphorylation of transcription factors such as IRF3 (Interferon Regulatory Factor 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). These transcription factors then induce the expression of type I IFNs and other pro-inflammatory cytokines .

Key Pathway Components

ComponentFunction
STING Senses cytosolic DNA and activates immune responses.
TBK1 Phosphorylates IRF3 and NF-κB for gene transcription.
IRF3 Induces type I IFN production.
NF-κB Regulates inflammatory gene expression.

Immune Response Modulation

Research indicates that this compound effectively modulates immune responses in various contexts:

  • Inhibition of Inflammation : In models of SARS-CoV-2 infection, treatment with H-151 significantly reduced inflammatory cell infiltration and cytokine production in lung tissues, suggesting its potential to mitigate excessive inflammation during viral infections .
  • Anti-Tumor Effects : this compound has shown promise in enhancing anti-tumor immunity by altering T cell responses. Studies have demonstrated that its application can skew T cell populations towards a more effective Th1 response, characterized by increased IFN-γ production .

Case Studies

Several studies have illustrated the biological effects of this compound:

  • SARS-CoV-2 Infection Model : In K18-hACE2 mice infected with SARS-CoV-2, administration of H-151 led to decreased levels of inflammatory cytokines and reduced lung pathology at later stages of infection, indicating a protective role against hyperinflammation .
  • Cancer Immunotherapy : In preclinical models, the use of this compound alongside radiotherapy resulted in enhanced regression of lung metastases, highlighting its potential as an adjunct therapy in cancer treatment .

Efficacy in Various Models

Recent studies have documented the efficacy of this compound across different experimental setups:

Study FocusFindings
SARS-CoV-2 InfectionReduced inflammation and tissue damage with H-151 treatment .
Tumor ImmunityEnhanced Th1 polarization and CD8+ T cell activation .
Autoimmune ConditionsPotential to alleviate symptoms by dampening overactive immune responses .

Challenges and Considerations

Despite its promising effects, the use of this compound is not without challenges:

  • Timing of Administration : Optimal timing for administration is critical; early intervention may not yield the same protective effects as later-stage treatment during viral infections.
  • Potential Side Effects : Long-term inhibition of STING may lead to compromised antiviral defenses or increased susceptibility to infections.

Q & A

Basic Research Questions

Q. How can researchers design an initial experimental framework to evaluate the mechanism of action of STING-Inducer-1 in innate immune activation?

  • Methodological Answer : Begin with in vitro models (e.g., THP-1 monocytes or primary dendritic cells) to assess STING pathway activation via interferon-beta (IFN-β) secretion assays and phosphorylation of TBK1/IRF2. Include dose-response curves (e.g., 0.1–10 µM this compound) and controls (e.g., STING-knockout cells) to isolate target effects. Validate findings using quantitative PCR for downstream genes like CXCL10 or ISG15. Structure the study using the PICO framework (Population: cell lines; Intervention: this compound; Comparison: untreated/agonist controls; Outcome: cytokine levels) .

Q. What are the critical parameters to optimize when establishing this compound treatment protocols in murine models?

  • Methodological Answer : Key parameters include route of administration (intratumoral vs. systemic), dosing frequency, and pharmacokinetic profiling to assess bioavailability. Use syngeneic tumor models (e.g., MC38 colon carcinoma) with longitudinal immune profiling (flow cytometry for CD8+ T cells, NK cells) and cytokine analysis (IFN-γ, TNF-α). Document limitations such as off-target effects using transcriptomic screens (RNA-seq) to identify unintended pathway activation .

Q. How can researchers address variability in this compound efficacy across different cell types or tissue contexts?

  • Methodological Answer : Conduct comparative studies using paired cell lines (e.g., epithelial vs. immune cells) and primary cells from multiple donors. Analyze variables like basal STING expression (Western blot) or metabolic activity (Seahorse assays) that may influence responsiveness. Apply statistical tools (ANOVA with post-hoc tests) to quantify variability and identify confounding factors .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data on this compound’s pro-inflammatory versus immunosuppressive effects in the tumor microenvironment (TME)?

  • Methodological Answer : Use spatial transcriptomics (e.g., Visium HD) to map immune cell subsets and cytokine gradients within the TME. Combine with single-cell RNA-seq to identify subpopulations (e.g., regulatory T cells vs. cytotoxic T cells) influenced by this compound. Validate hypotheses using conditional knockout models (e.g., Sting^fl/fl mice crossed with cell-specific Cre drivers) .

Q. How can researchers integrate this compound with checkpoint inhibitors to overcome therapeutic resistance while minimizing toxicity?

  • Methodological Answer : Design combinatorial trials in preclinical models with sequential dosing (e.g., this compound priming followed by anti-PD-1). Monitor toxicity via serum cytokines (e.g., IL-6, IL-1β) and histopathology. Use factorial experimental designs to test synergy/additivity, and apply the FINER criteria to ensure feasibility and relevance to clinical translation .

Q. What computational approaches are suitable for predicting this compound’s off-target interactions or cross-reactivity with homologous proteins?

  • Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) against STING homologs (e.g., murine vs. human STING) and related proteins (e.g., cGAS). Validate predictions with surface plasmon resonance (SPR) assays for binding affinity. Use cheminformatics tools (e.g., ChEMBL) to screen for structural analogs with known off-target profiles .

Q. Data Integrity & Validation

Q. What steps ensure reproducibility when quantifying this compound-induced cytokine release in complex biological samples?

  • Methodological Answer : Standardize pre-analytical variables (e.g., sample collection timepoints, anticoagulants). Use multiplex assays (Luminex) with internal controls (spiked cytokines) and replicate measurements. Include open-ended data audits (e.g., raw data sharing via repositories like Zenodo) and attention-check questions in metadata documentation .

Q. How should researchers validate RNA-seq findings from this compound-treated models to distinguish artifact from biology?

  • Methodological Answer : Cross-validate with orthogonal methods (e.g., Nanostring nCounter for key genes, CUT&Tag for chromatin changes). Apply strict false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) and exclude low-coverage transcripts. Use independent cohorts or public datasets (e.g., GEO accession GSEXXXXX) for replication .

Q. Literature & Search Strategies

Q. What Boolean search strategies optimize the identification of peer-reviewed studies on this compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Use queries like intitle:"this compound" AND (SAR OR "structure-activity") NOT review in Google Scholar or Web of Science. Filter by filetype (e.g., filetype:pdf) and source journals (e.g., source:"Journal of Medicinal Chemistry"). Employ the AROUND operator to capture related terms (e.g., This compound AROUND(3) crystallography) .

Q. How can researchers systematically map knowledge gaps in this compound’s mechanism across disciplines?

  • Methodological Answer : Conduct a scoping review using PRISMA-ScR guidelines. Annotate findings with tools like NVivo to categorize themes (e.g., immunology, oncology). Use citation chaining (backward/forward searches) and topic maps in Web of Science to identify understudied areas (e.g., this compound in autoimmune models) .

Properties

Molecular Formula

C20H24N10O10P2S2

Molecular Weight

690.5 g/mol

IUPAC Name

(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol

InChI

InChI=1S/C20H24N10O10P2S2/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11?,12-,13-,14-,19-,20-,41?,42?/m1/s1

InChI Key

IZJJFUQKKZFVLH-LTKSHMRXSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=S)(O1)O)O)O

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)O)O

Origin of Product

United States

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